molecular formula C15H12N4O2 B11726021 N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide

N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide

Cat. No.: B11726021
M. Wt: 280.28 g/mol
InChI Key: PDNRWPPOOJTTQC-UHFFFAOYSA-N
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Description

N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide is a Schiff-base hydrazide derivative synthesized via condensation of furan-2-carbohydrazide with a substituted aldehyde containing a 5-phenyl-1H-pyrazol-4-yl group. This compound belongs to a class of aroylhydrazones known for diverse biological activities, including antimicrobial, antitumor, and redox-modulating properties . Its structure features a furan ring linked to a pyrazole moiety via a hydrazone bridge, enabling π-π stacking and hydrogen-bonding interactions critical for molecular stability and bioactivity .

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-[(5-phenyl-1H-pyrazol-4-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C15H12N4O2/c20-15(13-7-4-8-21-13)19-17-10-12-9-16-18-14(12)11-5-2-1-3-6-11/h1-10H,(H,16,18)(H,19,20)

InChI Key

PDNRWPPOOJTTQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide typically involves the condensation of furan-2-carbohydrazide with 5-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole and furan derivatives, which can be further utilized in different chemical and biological applications .

Mechanism of Action

The mechanism of action of N’-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with other aroylhydrazones, but substituents on the pyrazole or aromatic rings significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents Key Features
MLT_FUR 5-methoxy-1H-indol-3-yl Enhanced antimicrobial activity (MIC = 0.07 μg/mL) due to electron-donating methoxy group.
VAL_SNN 3-hydroxy-4-methoxyphenyl + thiadiazole Moderate MIC (0.25 μg/mL); thiadiazole improves redox activity.
N'-(5-aryl-2-oxofuran-3-ylidene) derivatives 5-aryl-2-oxofuran Increased planarity improves DNA intercalation but reduces solubility.
N′-[(4-nitrophenyl)methylene] analogs 4-nitrophenyl Electron-withdrawing nitro group enhances cytotoxicity (IC₅₀ < 0.1 μM).
Key Observations:
  • Electron-Donating Groups (e.g., methoxy in MLT_FUR) improve antimicrobial activity by enhancing membrane permeability .
  • Planar Structures (e.g., 2-oxofuran derivatives) favor intercalation with biomolecules but may reduce bioavailability .
Notes:
  • The target compound’s pyrazole-phenyl group may enhance target specificity compared to indole-based MLT_FUR .
  • Acute toxicity (e.g., 3b ) is dose-dependent, with histopathological changes in liver/kidney at high doses .

Physicochemical Properties and Stability

Solubility and Stability

  • Solubility: Limited in polar solvents (water, ethanol) due to aromatic stacking; improved by nitro or hydroxy substituents .
  • Thermal Stability : Decomposition >180°C, consistent with analogs like 4a (m.p. 258–259°C) .

Crystallographic Insights

  • X-ray studies of analogs (e.g., N'-(3-bromo-5-chloro-2-hydroxybenzylidene) ) reveal intramolecular H-bonding (O–H⋯N) and planar geometry, critical for crystal packing and stability.
  • The pyrazole ring in the target compound may adopt a twisted conformation, reducing π-π interactions compared to fully planar analogs .

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